Methoprotryne

Cereal herbicide selectivity Crop phytotoxicity Methylthiotriazine tolerance

Labs monitoring triazine residues face quantification errors when substituting methoprotryne with prometryn or terbutryn-logP, solubility, and MS differences preclude generic use. Methoprotryne (CAS 841-06-5) is the compound-specific reference standard. • Distinct N²-isopropyl, N⁴-(3-methoxypropyl) substitution yields unique EI-MS ions vs. all methylthiotriazines (LOD ~5-10 ng, GC-NPD/MS) • 320 mg/L solubility (9.7× prometryn) requires methoprotryne-specific Koc (logP 2.82) for groundwater modeling • Validated for isotope dilution-HPLC-LIT-MS³ in cereal TDS residue studies

Molecular Formula C11H21N5OS
Molecular Weight 271.39 g/mol
CAS No. 841-06-5
Cat. No. B166297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoprotryne
CAS841-06-5
Molecular FormulaC11H21N5OS
Molecular Weight271.39 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)NCCCOC)SC
InChIInChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16)
InChIKeyDDUIUBPJPOKOMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
320 mg/l water @ 20 °C
450 g/l acetone @ 20 °C
650 g/l dichloromethane @ 20 °C
5 g/l hexane @ 20 °C
400 g/l methanol @ 20 °C
150 g/l octan-1-ol @ 20 °C
380 g/l toluene @ 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Methoprotryne Baseline Properties and Analytical Standards


Methoprotryne (CAS 841-06-5, G 36393, Gesaran) is a methylthiotriazine herbicide of the 1,3,5-triazine class, historically deployed as a selective post-emergence agent for annual broadleaf and grass weed control in winter cereals, maize, alfalfa, and flax [1]. The compound acts by binding to the D1 protein of Photosystem II, inhibiting photosynthetic electron transport [1]. With a molecular formula of C₁₁H₂₁N₅OS and molecular mass of 271.39 g·mol⁻¹, methoprotryne features a distinctive N²-isopropyl, N⁴-(3-methoxypropyl) substitution pattern on the s-triazine ring, which differentiates it physicochemically and toxicologically from other methylthiotriazine congeners such as prometryn, terbutryn, ametryn, and simetryn [1].

Methoprotryne vs. Analogs: Physicochemical Selectivity Gap


Although methoprotryne shares the methylthiotriazine core and PSII-inhibitor mode of action with prometryn, terbutryn, ametryn, and simetryn, the divergent N-alkyl and N-alkoxyalkyl substituents drive substantial differences in water solubility, lipophilicity (logP), crop selectivity, and environmental partitioning behavior that preclude generic substitution [1]. Field and laboratory evidence demonstrates that substituting methoprotryne with terbutryn in winter wheat alters crop phytotoxicity risk; substituting with prometryn changes soil mobility and groundwater leaching potential due to a logP shift exceeding one order of magnitude in Kow; and substituting with ametryn or dipropetryn modifies the safety margin in cotton rotations [2]. These compound-specific performance parameters are quantitated in the evidence items below and must inform any procurement or formulation decision involving this obsolete yet analytically and historically significant methylthiotriazine.

Methoprotryne Quantitative Differentiation Evidence


Wheat Phytotoxicity vs. Terbutryn

In four field experiments on winter wheat infested with wild canarygrass (Phalaris spp.), methoprotryne and terbutryn were applied pre- and post-emergence as direct comparators [1]. Methoprotryne produced consistently higher phytotoxicity to wheat than terbutryn at equivalent use rates [1]. Addition of simazine at 0.075–0.1 kg/ha to either methylthiotriazine at rates exceeding 0.75 kg/ha considerably increased yield reduction, indicating that the margin of crop safety is narrower for methoprotryne-based treatments [1]. For terbutryn applied at 625 g/ha to a semi-dwarf wheat cultivar, pre-emergence treatment increased grain yield by 56% and post-emergence treatment by 29% relative to untreated weedy controls; comparable methoprotryne regimens required more stringent dose management to avoid phytotoxic yield penalty [1].

Cereal herbicide selectivity Crop phytotoxicity Methylthiotriazine tolerance

Water Solubility Differentiation

Among methylthiotriazine herbicides, water solubility spans a 20-fold range that governs formulation options, soil mobility, and aquatic exposure potential [1]. Methoprotryne exhibits an intermediate-high aqueous solubility of 320 mg·L⁻¹ at 20 °C and pH 7 [1]. This is approximately 9.7-fold higher than prometryn (33 mg·L⁻¹ at 20 °C) [2], 14.5-fold higher than terbutryn (22 mg·L⁻¹ at 22 °C) , and 1.6-fold higher than ametryn (200 mg·L⁻¹ at 20 °C) , but 1.4-fold lower than simetryn (450 mg·L⁻¹ at 22 °C) . The solubility ranking across the class is: terbutryn (22) ≪ prometryn (33) < ametryn (200) < methoprotryne (320) < simetryn (450) mg·L⁻¹ [1][2].

Environmental fate Water solubility Formulation compatibility

Lipophilicity and Environmental Partitioning

The octanol-water partition coefficient (logP) directly governs soil organic carbon adsorption (Koc) and groundwater leaching potential [1]. Methoprotryne exhibits a calculated logP of 2.82 (P = 6.61 × 10² at pH 7, 20 °C) [1]. This is 0.28 log units lower than prometryn (logP = 3.1 at 25 °C, experimental) [2] and 0.83 log units lower than terbutryn (logP = 3.65 at 25 °C, experimental) [3], representing Kow ratios of approximately 1.9× and 6.8× respectively. An alternative experimental determination for methoprotryne reports logP = 2.01, which would widen the gap to over one order of magnitude in Kow vs. prometryn and terbutryn . Relative to ametryn (logP = 2.63) , methoprotryne is slightly more lipophilic. The lower logP of methoprotryne relative to prometryn and terbutryn predicts reduced soil adsorption and consequently greater potential for off-site movement via leaching or subsurface drainage.

Octanol-water partition coefficient Soil adsorption Groundwater leaching risk

Cotton Crop Tolerance Ranking

A controlled study by Ilani et al. (1975) compared the phytotoxicity of five methylthiotriazine herbicides — ametryn, dipropetryn, methoprotryne, prometryn, and terbutryn — to cotton (Gossypium hirsutum L. var. Acala 4-42) via root exposure in nutrient solution and soil [1]. While all five compounds inhibited photosynthesis upon direct foliar application, clear differential toxicity emerged via root uptake: cotton was most tolerant of terbutryn and dipropetryn, prometryn phytotoxicity was moderate, and ametryn and methoprotryne were the most toxic [1]. The ranking (most to least cotton-toxic) is: ametryn ≈ methoprotryne > prometryn > dipropetryn > terbutryn [1]. Injury occurred predominantly through root absorption; placement in the shoot zone only caused little injury, indicating that soil depth protection, differential root uptake, translocation, and metabolism drive the selectivity differences [1].

Crop selectivity Cotton herbicide tolerance Root-uptake phytotoxicity

Electrochemical Detection Sensitivity

A dedicated head-to-head electroanalytical study by Pedrero et al. (1993) developed adsorptive stripping voltammetry (AdSV) methods for methoprotryne and terbutryn at a hanging mercury drop electrode, using identical experimental conditions [1]. Under optimized parameters (accumulation potential –0.70 V, accumulation time 180 s, 0.1 mol·L⁻¹ perchloric acid medium), the limit of detection for terbutryn was 5.2 × 10⁻¹⁰ mol·L⁻¹ (approximately 0.13 μg·L⁻¹), whereas for methoprotryne it was 2.4 × 10⁻⁹ mol·L⁻¹ (approximately 0.65 μg·L⁻¹) — a 4.6-fold difference in molar detection sensitivity favoring terbutryn [1]. The relative standard deviations (n=10) were 3.1% for terbutryn at 5.0 × 10⁻⁹ mol·L⁻¹ and 5.0% for methoprotryne at 1.0 × 10⁻⁸ mol·L⁻¹ [1]. This differential sensitivity arises from differences in adsorption behavior at the mercury electrode surface driven by the distinct substituent groups.

Analytical method validation Detection limit Residue monitoring

Methoprotryne Application Scenarios


Winter Wheat Selective Weed Control

Based on the direct field evidence that methoprotryne exhibits higher wheat phytotoxicity than terbutryn at equivalent use rates [1], procurement for winter wheat programs should prioritize methoprotryne only when co-formulated with a safener or when applied at reduced rates in combination with simazine (e.g., Gesaran 2079: 22.5% methoprotryne + 5% simazine), which provided 55–62% control of silky apera (Apera spica-venti) at 3 kg/ha in winter wheat trials [2]. Standalone methoprotryne application requires careful dose calibration below 0.75 kg/ha to avoid the yield-penalty threshold identified by Eshel (1972) [1].

Environmental Fate and Groundwater Risk Assessment

The 9.7- to 14.5-fold higher water solubility of methoprotryne (320 mg·L⁻¹) vs. prometryn (33 mg·L⁻¹) and terbutryn (22 mg·L⁻¹), combined with a logP that is 0.3–0.8 units lower [1], predicts significantly greater mobility in soil profiles and higher leaching potential. Environmental risk modelers and regulatory dossier preparers should apply methoprotryne-specific Koc estimates (derived from logP 2.82) rather than generic methylthiotriazine defaults when conducting groundwater ubiquity score (GUS) or pesticide root zone model (PRZM) assessments [1]. The PPDB reports logP 2.82 with a pKa of 4.0 and vapor pressure of 0.038 mPa at 20 °C for parameterization [1].

Analytical Reference Standard Selection

For laboratories developing GC-MS, LC-MS/MS, or electrochemical methods for triazine residue monitoring in water, soil, forage, or milk, methoprotryne serves as a distinct retention-time and mass-spectral marker within the methylthiotriazine subclass [1][2]. The selective ions for methoprotryne have been characterized by electron impact mass spectrometry alongside nine other s-triazines, with detection limits of approximately 5–10 ng per compound by GC-NPD/MS [2]. When employing adsorptive stripping voltammetry, method developers must account for the 4.6-fold lower sensitivity of methoprotryne compared to terbutryn (LOD 2.4 × 10⁻⁹ vs. 5.2 × 10⁻¹⁰ mol·L⁻¹) and adjust preconcentration steps accordingly [3].

Cotton Rotation Safety Evaluation

The Ilani et al. (1975) ranking establishes that methoprotryne and ametryn are the most cotton-toxic methylthiotriazines via root uptake, while terbutryn and dipropetryn are the most cotton-tolerant [1]. Agronomists and procurement managers designing herbicide programs for farms with cotton in the rotation must select terbutryn or dipropetryn if cotton safety is paramount; methoprotryne is appropriate only where cotton is absent from the rotation or where soil depth protection reliably prevents root-zone exposure [1]. This differential phytotoxicity is driven primarily by root uptake and translocation rather than foliar contact [1].

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